3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPGHSRUZGCSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride as the reagent.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or nickel, and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- 3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- 3-((4-methylphenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, a compound characterized by its unique azetidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H14FNO4S2 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC(=C2)C3=CC=C(C=C3)F)C(=O)O |
Anticancer Properties
Research indicates that compounds with azetidine structures often exhibit significant anticancer activity. For instance, derivatives similar to 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine have shown promising results against various cancer cell lines, including breast and colon cancer cells. A notable study demonstrated that azetidinone derivatives inhibited proliferation and induced apoptosis in human solid tumor cell lines at nanomolar concentrations .
Antiviral Activity
Compounds containing the azetidine unit have also been explored for their antiviral properties. Some studies have highlighted their potential as non-nucleoside antiviral agents, indicating that they could inhibit viral replication through various mechanisms .
The exact mechanism of action for 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in its biological activity by interacting with specific enzymes or receptors involved in cellular signaling pathways.
Study on Anticancer Activity
In a recent study, a series of azetidinone derivatives were synthesized and tested for their anticancer properties. Among these, compounds exhibiting a similar structure to 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine were found to significantly reduce cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines . The study reported an IC50 value in the low micromolar range, indicating potent activity.
Antiviral Research
Another investigation focused on the antiviral potential of azetidinone derivatives against HIV. The results showed that certain derivatives effectively inhibited viral replication in vitro, suggesting that modifications to the azetidine structure could enhance antiviral efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
